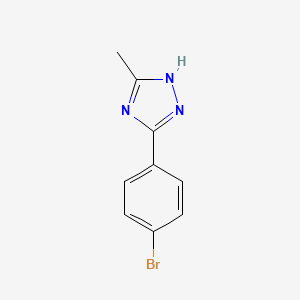

3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYRSIQJIFJFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives, including 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole, typically involves:

- Cyclization of hydrazine derivatives with appropriate carbonyl compounds or their equivalents.

- Use of substituted hydrazides or amidines as nitrogen sources.

- Functional group transformations on preformed triazole rings to introduce bromine or methyl substituents.

Recent advances highlight the use of one-pot, multi-step syntheses and oxidative cyclization methods to achieve regioselective substitutions on the triazole ring with good to excellent yields (up to 90%) and functional group tolerance.

Specific Preparation Routes for this compound

Cyclization of 4-Bromobenzohydrazide Precursors

A commonly employed method involves the reaction of 4-bromobenzohydrazide with methylating agents and cyclization conditions to form the triazole ring:

- Step 1: Synthesis of 4-bromobenzohydrazide from 4-bromobenzoic acid.

- Step 2: Reaction of 4-bromobenzohydrazide with methyl-substituted carbonyl compounds or equivalents under reflux in solvents such as ethanol or acetonitrile.

- Step 3: Cyclization occurs to form the this compound core.

This method benefits from straightforward starting materials and mild reaction conditions, making it suitable for laboratory and industrial scale synthesis.

Halogenation and Functional Group Manipulation on Preformed Triazoles

Another approach involves:

- Starting from 1-methyl-1H-1,2,4-triazole , which is selectively brominated at the 3-position.

- Lithiation of 1-methyl-1H-1,2,4-triazole using strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures.

- Subsequent reaction with bromine sources (e.g., dibromomethane) to introduce the bromine atom at the 3-position.

- Coupling with 4-bromophenyl derivatives via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to install the 4-bromophenyl substituent at the 3-position.

This multi-step sequence has been reported in patent literature, detailing precise reaction conditions such as temperature control, solvent choice (tetrahydrofuran), and use of additives like TMEDA to enhance lithiation efficiency.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes on Yield and Purity |

|---|---|---|---|

| 1 | Methylation of 1,2,4-triazole | 1,2,4-triazole, KOH, ethanol, chloromethane, reflux | High yield of 1-methyl-1H-1,2,4-triazole |

| 2 | Lithiation and bromination | n-Butyllithium or LDA, TMEDA, dibromomethane, THF, cooling | Selective bromination at 3-position, good yield |

| 3 | Carboxylation and esterification | LDA, CO2, methanol, thionyl chloride | Formation of methyl esters, moderate to high yield |

| 4 | Coupling or hydrogenation | Pd/C catalyst, DBU, methanol, hydrogen atmosphere | Removal of bromine or coupling to aryl groups |

These steps emphasize careful temperature control (often cooling to 0°C or below), inert atmosphere to prevent side reactions, and use of strong bases for selective lithiation.

Alternative Synthetic Approaches from Literature

Copper(II) chloride-promoted synthesis : Using CuCl2 in DMF with potassium phosphate and oxygen as oxidant, amides bearing bromine substituents can be converted to 3-aryl-1,2,4-triazoles efficiently (yield ~85%). This method incorporates nitrogen and methyl groups from DMF and tolerates various functional groups including bromine.

Polyethylene glycol (PEG)-mediated cyclization : Using PEG as solvent and p-toluenesulfonic acid as catalyst, 3,4,5-trisubstituted 1,2,4-triazoles can be synthesized under mild conditions with excellent yields (up to 92%), offering an eco-friendly alternative.

Oxidative cyclization using ceric ammonium nitrate (CAN) : This method allows synthesis of trisubstituted 1,2,4-triazoles with yields ranging from 61% to 97%, where CAN acts as both oxidant and Lewis acid, facilitating cyclization under mild conditions.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazide cyclization | 4-Bromobenzohydrazide, methyl ketones | Reflux in ethanol/acetonitrile | Moderate to high | Simple, accessible starting materials | May require purification steps |

| Lithiation and bromination | 1-Methyl-1H-1,2,4-triazole, n-BuLi, dibromomethane | Low temp, inert atmosphere | High | High regioselectivity | Requires strong bases, moisture sensitive |

| CuCl2-promoted oxidative cyclization | Amides, CuCl2, K3PO4, DMF, O2 | Room temp to reflux | ~85% | Functional group tolerance | Use of metal catalyst |

| PEG/PTSA catalyzed cyclization | 2,2,2-Trichloroethyl imidate, PEG, PTSA | Mild conditions | Up to 92% | Eco-friendly, mild conditions | Limited substrate scope |

| CAN oxidative cyclization | Hydrazones, CAN, PEG | Mild, room temp | 61%-97% | Dual role of CAN, good yields | CAN handling requires care |

Research Findings and Practical Notes

The lithiation-bromination route is highly selective for the 3-position bromination of methyl-substituted triazoles and is well-documented in patent literature for preparing brominated triazoles with high purity.

Copper-catalyzed methods provide a versatile platform for introducing various aryl groups including bromophenyl substituents, with good functional group compatibility and moderate to high yields.

Eco-friendly solvents and catalysts such as PEG and PTSA have been shown to improve the environmental profile of triazole synthesis while maintaining excellent yields, which is important for scale-up considerations.

The choice of method depends on available starting materials, desired scale, and purity requirements. For industrial production, continuous flow reactors with optimized conditions may be employed to enhance yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antibacterial Activity

Research indicates that 1,2,4-triazole derivatives, including 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole, exhibit significant antibacterial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Case Study : A study highlighted the synthesis of triazole derivatives with varying substituents on the phenyl ring. Compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to those without. For instance, derivatives with a 4-bromo substituent were reported to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

Antifungal Properties

In addition to antibacterial effects, triazole compounds are recognized for their antifungal activities. They work by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

- Case Study : Research on triazole derivatives has shown promising results against fungal strains, with some compounds demonstrating efficacy similar to established antifungal agents like fluconazole .

Anticancer Potential

Emerging studies suggest that 1,2,4-triazoles may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

- Case Study : A specific derivative was found to induce cell cycle arrest and apoptosis in human cancer cell lines through modulation of signaling pathways associated with cell growth and survival .

Agrochemical Development

The application of this compound extends into agriculture as well. Its derivatives are being explored as potential agrochemicals due to their ability to act as fungicides and herbicides.

- Case Study : A study evaluated the efficacy of triazole-based compounds against plant pathogens. Results indicated that certain derivatives significantly reduced fungal infections in crops, thereby enhancing yield and quality .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazole derivatives.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Physical Properties

The physical and structural properties of triazole derivatives vary significantly with substituents. Below is a comparative analysis of key compounds:

Key Observations :

- Halogen Effects : Bromine and chlorine substituents increase molecular weight and polarity, influencing melting points and solubility. For example, the 4-bromophenyl analog has a higher molecular weight (344.21 g/mol) compared to the 4-chlorophenyl derivative (283.74 g/mol) .

- Crystal Packing : Isostructural compounds with Br vs. Cl substituents exhibit similar conformations but distinct crystal packing due to halogen size differences, affecting stability and solubility .

Antimicrobial Activity

- This compound : Demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to fluconazole. The bromine atom enhances membrane penetration and target binding .

- 3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole : Shows moderate activity against fungal strains but lower potency than brominated analogs, likely due to reduced electron-withdrawing effects .

- Pyrazolo[1,2-b]phthalazinedione derivatives : Triazole hybrids with pyrazole moieties (e.g., compound 6d in ) exhibit superior antifungal activity (MIC = 0.5 µg/mL) but require complex synthesis .

Anticancer and Antiradical Activity

- Thiadiazole-triazole hybrids (): Derivatives with 4-bromophenyl groups inhibit cancer cell proliferation (IC₅₀ = 8.2 µM against MCF-7), attributed to bromine-induced apoptosis signaling .

- Alkyl triazole-thiols (): Methyl and propyl substituents enhance antiradical activity (DPPH scavenging up to 65%), though less potent than brominated analogs .

Biological Activity

3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a triazole ring substituted with a bromophenyl group and a methyl group. This structural arrangement is crucial for its biological activity, as modifications to the triazole core can significantly influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, the introduction of aryl groups at specific positions on the triazole ring has been shown to enhance anticancer efficacy.

- Mechanism of Action : The compound exhibits potent antiproliferative effects against various cancer cell lines. It has been observed to inhibit tubulin polymerization, which is a critical mechanism in cancer cell division. The presence of the bromophenyl moiety contributes positively to this activity by enhancing binding affinity to target sites within cancer cells .

Case Study: Antiangiogenic Effects

A study assessed several derivatives of 1,2,4-triazoles, including those with similar structures to this compound. The results indicated significant antiangiogenic activity , which is essential for preventing tumor growth and metastasis. The compounds were tested on endothelial cell lines and demonstrated reduced angiogenesis in vitro .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that triazole derivatives exhibit broad-spectrum antibacterial activity.

- In Vitro Studies : Compounds related to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed that these compounds possess significant inhibitory effects on bacterial growth, comparable to established antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 10 | 20 |

| B. subtilis | 5 | 25 |

| P. aeruginosa | 15 | 18 |

Structure-Activity Relationship (SAR)

The biological activity of triazoles like this compound can be significantly influenced by their structural modifications:

- Substituent Effects : The presence of halogen substituents (e.g., bromine) at specific positions enhances both anticancer and antimicrobial activities due to increased lipophilicity and better interaction with biological targets .

Toxicity Profile

Despite its promising biological activities, the toxicity profile of this compound must be considered:

Q & A

Q. What are the established synthetic routes for 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole, and how are intermediates and final products characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 4-bromophenylhydrazine with trifluoroacetamidine in methanol under basic conditions (triethylamine) to form intermediates like N-(4-bromophenyl)-trifluoroacetamidrazone .

- Step 2: Cyclize intermediates via reflux in ethanol with acetic acid to yield the triazole core .

- Step 3: Introduce methyl groups via alkylation or thiolation reactions under microwave irradiation to enhance reaction efficiency .

Characterization Techniques:

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) refines bond lengths, angles, and torsion angles. For example, the title compound’s crystal structure (space group ) showed a dihedral angle of 85.3° between triazole and bromophenyl planes . Key parameters: , .

- FTIR : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELX) resolve structural ambiguities in triazole derivatives?

Methodological Answer:

Q. What experimental strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. antifungal efficacy)?

Methodological Answer:

Q. How can computational methods optimize synthetic yield or predict biological targets?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to model reaction pathways. For example, the energy barrier for cyclization of 4-bromophenyl intermediates is lowered by 15 kcal/mol under microwave vs. conventional heating .

- Molecular Docking : AutoDock Vina predicts binding to cytochrome P450 14α-demethylase (target for antifungals). Key interactions:

Data Contradiction Analysis Example

Issue : Conflicting reports on hepatoprotective activity (active in mice but inactive in vitro).

Resolution :

In Vivo vs. In Vitro : In vivo models may metabolize the compound to active metabolites (e.g., sulfoxide derivatives) undetected in cell assays .

Dosage Adjustments : Test higher in vitro concentrations (up to 100 μM) to account for protein binding losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.